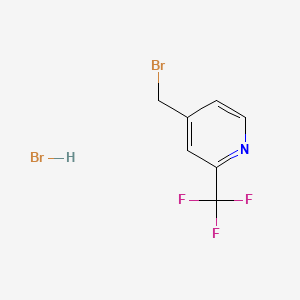

4-溴甲基-2-三氟甲基吡啶氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a chemical compound with the CAS Number: 1374651-56-5 . It has a molecular weight of 320.93 and its IUPAC name is 4-(bromomethyl)-2-(trifluoromethyl)pyridine hydrobromide .

Molecular Structure Analysis

The Inchi Code for 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is 1S/C7H5BrF3N.BrH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide include a molecular weight of 320.93 . The compound is solid in form . More specific properties like melting point, boiling point, and density are not mentioned in the search results.科学研究应用

三氟甲基吡啶的合成

该化合物在三氟甲基吡啶的合成中起着至关重要的作用 . 三氟甲基吡啶是活性农药和医药成分的关键结构单元 .

农药应用

使用该化合物合成的三氟甲基吡啶在农药工业中得到广泛应用 . 超过20种新的含三氟甲基吡啶的农药已获得ISO通用名称 .

医药应用

几种三氟甲基吡啶衍生物在制药和兽医行业中得到应用 . 五种含有三氟甲基吡啶部分的医药产品和两种兽医产品已获得市场批准 .

(三氟甲基)吡啶锂的制备

金属有机框架(MOFs)的合成

金属有机框架(MOFs)使用该化合物合成 . MOFs 在气体储存、分离和催化方面具有潜在的应用。

甲基碘化物盐的合成

安全和危害

The safety information for 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide indicates that it is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . The hazard statements include H301 - H315 - H319 - H335 . These indicate that the compound is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

未来方向

Trifluoromethylpyridine and its intermediates, including 4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .

作用机制

Target of Action

4-Bromomethyl-2-trifluoromethyl-pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .

Mode of Action

It’s known to undergo regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide to provide the corresponding nicotinic acid .

Biochemical Pathways

The compound’s reaction with diamines suggests it may be involved in the formation of diamines .

Result of Action

It’s known to be used in the preparation of pyrazolopyridines as kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .

属性

IUPAC Name |

4-(bromomethyl)-2-(trifluoromethyl)pyridine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3N.BrH/c8-4-5-1-2-12-6(3-5)7(9,10)11;/h1-3H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWTXWFQHQQCOFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)C(F)(F)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)

![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)